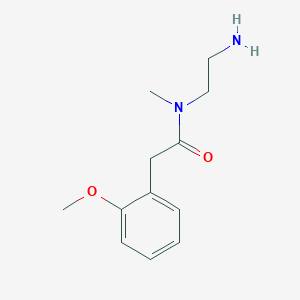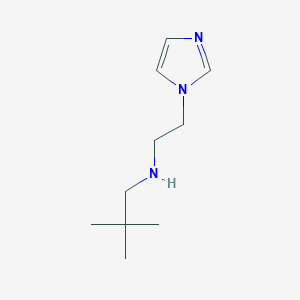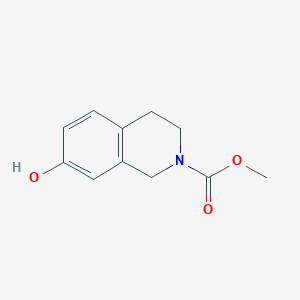![molecular formula C12H17N3O3 B7587768 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid, also known as PPA, is a chemical compound that has been the focus of scientific research due to its potential for use in the pharmaceutical industry. PPA has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.
科学研究应用
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been found to have potential applications in the pharmaceutical industry. It has been studied for its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory agent. 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has also been found to have antimicrobial properties, and has been studied for its potential as an antibiotic.
作用机制
The mechanism of action of 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA. This results in the inhibition of cell growth, which may explain its potential as an anti-cancer agent. 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has also been found to inhibit the activity of enzymes involved in the inflammatory response, which may explain its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and has been shown to have anti-inflammatory effects in animal models. 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has also been found to have antimicrobial properties, and has been shown to be effective against a variety of bacterial and fungal strains.
实验室实验的优点和局限性
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be produced in large quantities. 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid is also stable under a variety of conditions, and can be stored for extended periods of time. However, 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has some limitations for use in lab experiments. It is not soluble in water, which can make it difficult to work with. 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid also has a relatively short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. One area of research could focus on the development of new synthesis methods that improve the purity and yield of 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. Another area of research could focus on the development of new applications for 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid in the pharmaceutical industry. Additionally, further studies could be conducted to better understand the mechanism of action of 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid, and to identify potential side effects or limitations of its use. Overall, 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has shown promising potential as a chemical compound with a variety of potential applications in the pharmaceutical industry, and further research is needed to fully explore its potential.
合成方法
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid can be synthesized through a multistep process. The first step involves the reaction of pyrrolidine with 2-pyrazolecarboxylic acid to produce 1-(2-pyrazolyl)pyrrolidine. The second step involves the reaction of the resulting compound with 2-bromoacetic acid to produce 2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. The purity of the final product can be improved through recrystallization.
属性
IUPAC Name |
2-[1-(2-pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9(15-7-3-5-13-15)12(18)14-6-2-4-10(14)8-11(16)17/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUDWTGREAVPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CC(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)

![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-[2-(2-Oxoazepan-1-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587756.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
